molecular formula C12H6N4O3 B2376698 2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile CAS No. 41278-96-0

2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile

Cat. No.: B2376698
CAS No.: 41278-96-0
M. Wt: 254.205
InChI Key: VCVXJMYZCKUMCN-UHFFFAOYSA-N
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Description

2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile is a heterocyclic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by its pyrano[4,3-b]pyran core, which is fused with multiple functional groups, including amino, methyl, oxo, and tricarbonitrile groups.

Preparation Methods

The synthesis of 2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile typically involves a one-pot condensation reaction. This reaction includes the condensation of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in the presence of a catalyst such as ammonium acetate. The reaction is carried out in refluxing ethanol, resulting in high yields and short reaction times .

Chemical Reactions Analysis

2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino and tricarbonitrile groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile involves its interaction with various molecular targets. The amino and tricarbonitrile groups are key functional groups that interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors involved in critical biological processes .

Comparison with Similar Compounds

2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile can be compared with similar compounds such as:

Properties

IUPAC Name

2-amino-7-methyl-5-oxopyrano[4,3-b]pyran-3,4,4-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O3/c1-6-2-8-9(11(17)18-6)12(4-14,5-15)7(3-13)10(16)19-8/h2H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVXJMYZCKUMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)O1)C(C(=C(O2)N)C#N)(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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